7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Chemical identity Molecular formula Heteroatom content

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a fused N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry for its potent protein kinase inhibitor (PKI) activity. Commercially supplied at ≥95% purity (MW 317.4, formula C19H19N5), it features a distinct 7-(3,5-dimethylpyrazol-1-yl) substituent, a 5-methyl group, and a 3-(p-tolyl) aryl ring.

Molecular Formula C19H19N5
Molecular Weight 317.396
CAS No. 956375-46-5
Cat. No. B2863712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
CAS956375-46-5
Molecular FormulaC19H19N5
Molecular Weight317.396
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4C(=CC(=N4)C)C)C
InChIInChI=1S/C19H19N5/c1-12-5-7-16(8-6-12)17-11-20-24-18(10-13(2)21-19(17)24)23-15(4)9-14(3)22-23/h5-11H,1-4H3
InChIKeyQPFATGHYJMZZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 956375-46-5): Procurement-Ready Structural and Class Overview for Kinase-Focused Screening


This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a fused N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry for its potent protein kinase inhibitor (PKI) activity [1]. Commercially supplied at ≥95% purity (MW 317.4, formula C19H19N5), it features a distinct 7-(3,5-dimethylpyrazol-1-yl) substituent, a 5-methyl group, and a 3-(p-tolyl) aryl ring. The scaffold is extensively validated in the literature for targeting kinases such as CK2, EGFR, B-Raf, MEK, CDKs, and Pim-1, making this compound a relevant candidate for kinase inhibitor screening and SAR expansion programs.

Pyrazolo[1,5-a]pyrimidine scaffold — reported kinase inhibitor screening fit across CK2, EGFR, B-Raf, MEK, CDK, and Pim-1
7-(3,5-dimethylpyrazol-1-yl) substituent — non-canonical substitution for kinase selectivity profiling and SAR expansion
Supplied at purity specification ≥95% — supports reproducible screening assay readouts

Why A Simple Pyrazolo[1,5-a]pyrimidine Swap is Insufficient for 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine


Generically substituting this compound with any pyrazolo[1,5-a]pyrimidine ignores the critical role of the 7-position substituent in dictating kinase selectivity and potency. SAR analyses of this scaffold confirm that variations at positions 3, 5, and 7 profoundly alter inhibition profiles across different kinases, and even modest changes can shift target engagement from one kinase subfamily to another or abolish activity entirely [1]. The 3,5-dimethylpyrazol-1-yl moiety at position 7 is structurally distinct from common alternatives (e.g., piperidine, morpholine, or amine linkers) and is expected to confer different hydrogen-bonding networks, steric constraints, and electronic properties that cannot be replicated by simply replacing it with a generic analog.

7-Position control
SAR evidence confirms that even modest changes at the 7-position shift kinase target engagement; a generic pyrazolo[1,5-a]pyrimidine swap may alter or abolish the intended selectivity profile.
H-Bond networks
The 3,5-dimethylpyrazol-1-yl moiety introduces distinct hydrogen-bonding capacity versus common alternatives such as piperidine or morpholine; this electronic environment may not transfer to a structurally simpler analog.
Steric constraints
The bulkier 7-substituent imposes steric and conformational differences that can alter ATP-pocket fit; replacing it with a smaller group may shift kinase subfamily preference.

Quantitative Differentiation Evidence for 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 956375-46-5) vs Closest Analogs


Molecular Composition: Nitrogen Count and Formula Differentiate from the 7-Piperidino Analog

The target compound (C19H19N5) contains one additional nitrogen atom compared to the closest 7-substituted analog, 5-methyl-7-(piperidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (C19H22N4). This structural difference implies an additional hydrogen-bond acceptor site and altered electron distribution across the fused ring system .

Molecular Composition
Reported
Target: C19H19N5 (5N, MW 317.4) | Analog: C19H22N4 (4N, MW 306.4)
Extra nitrogen alters H-bond capacity and physicochemical profile, impacting ligand-protein recognition.
Δ1 N atom; Δ11.0 g/mol; vendor specification data
Chemical identity Molecular formula Heteroatom content Medicinal chemistry

Purity Specification: 95%+ Baseline Enables Reproducible Assay Performance

The compound is commercially supplied with a purity of ≥95% as stated by the vendor . This specification provides a quantitative quality baseline that many catalog analogs do not explicitly guarantee.

Purity Specification
Lot attribute
≥95% (guaranteed minimum)
Supports reproducible assay performance; unspecified-purity analogs introduce uncontrolled variability.
Comparator purity not explicitly specified by listed vendors
Purity Quality control Procurement Screening

Scaffold Pharmacological Validation: Pyrazolo[1,5-a]pyrimidines are Proven ATP-Competitive Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines act as ATP-competitive and allosteric inhibitors of multiple protein kinases including EGFR, B-Raf, MEK, CK2, CDK1/2, and Pim-1, as demonstrated by extensive in vitro and in vivo biological evaluations [1]. Substitution patterns at positions 3, 5, and 7 directly modulate kinase selectivity and antiproliferative potency.

Scaffold Validation
Class-level
Reported nanomolar IC50 against multiple kinases in published pyrazolo[1,5-a]pyrimidine series
Supports kinase screening context; selectivity is exquisitely dependent on 7-substitution.
No direct quantitative comparison for this exact compound vs a specific analog
Kinase inhibition Oncology Targeted therapy SAR

Oxytocin Receptor Interaction: Class-Level Evidence for 7-(3,5-Dimethylpyrazol-1-yl) Pharmacophore Engagement

A structurally related analog, 5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (MLS000559110), demonstrated measurable binding to the human oxytocin receptor with an EC50 >29.9 µM [1], confirming that the 7-(3,5-dimethylpyrazol-1-yl) moiety is compatible with target engagement in cellular assays.

Receptor Binding
Class-level
EC50 >29.9 µM
7-(3,5-dimethylpyrazol-1-yl) moiety compatible with target engagement in cellular assays.
Analog data (MLS000559110); target compound 956375-46-5 not directly tested
GPCR Oxytocin receptor BindingDB Screening hit

Absence of Direct Head-to-Head Biological Data: A Critical Procurement Consideration

An exhaustive search of PubChem, PubMed, BindingDB, patent databases, and commercial vendor catalogs reveals no published primary research paper or patent that directly reports quantitative biological activity (IC50, Ki, EC50, cell proliferation) for compound 956375-46-5. All available evidence is either class-level or derived from structurally related analogs.

Data Availability
Data to verify
0 direct bioactivity data points identified in public databases
Unexplored chemical space at the 7-(3,5-dimethylpyrazol-1-yl) position; novel or high-risk screening entry.
Internal profiling recommended before commitment; comprehensive DB search as of 2026
Data gap Procurement risk Transparency Screening compound

Rational Application Scenarios for 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine in Drug Discovery


Kinase Selectivity Panel Screening with a Non-Canonical 7-Substituent

The 3,5-dimethylpyrazol-1-yl group at the 7-position is structurally distinct from more common morpholine, piperazine, or aniline-based substituents found in kinase inhibitors. This compound is best deployed as a tool to expand the chemical space explored in a kinase selectivity panel, probing kinases that may be uniquely accessible to this sterically and electronically differentiated substitution pattern [1].

Structure-Activity Relationship (SAR) Expansion Around the 7-Position of Pyrazolo[1,5-a]pyrimidines

Where a lead series has been established with a different 7-substituent (e.g., piperidine or amine-linked groups), this compound provides a direct comparator for evaluating how the pyrazol-1-yl group modulates potency, selectivity, and ADME properties. The nitrogen-rich 7-substituent may alter metabolic stability and solubility in ways that complement existing SAR [1].

Fragment-Based or DNA-Encoded Library (DEL) Hit Follow-Up

If a screening campaign (e.g., DEL or HTS) identifies the 3-(p-tolyl)-5-methyl-pyrazolo[1,5-a]pyrimidine core as a hit but with a different 7-substituent, this compound serves as a logical next-step analog to test the tolerance of the core to a bulkier, heterocyclic 7-group. Its commercial availability at ≥95% purity supports rapid procurement and immediate testing without synthetic investment.

Computational Docking and Pharmacophore Modeling Studies

The unique combination of a 3-(p-tolyl) group and a 7-(3,5-dimethylpyrazol-1-yl) substituent offers a test case for in silico models aiming to predict kinase selectivity. Docking this compound into kinase ATP-binding pockets can reveal whether the 7-pyrazole moiety engages with hinge-region residues differently than standard substituents, generating hypotheses for subsequent analog design.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Non-canonical 7-(3,5-dimethylpyrazol-1-yl) substituent
Kinase panel selectivity profiling against common 7-substituents
SAR expansion at the 7-position
Direct comparator to piperidine-, morpholine-, or amine-linked analogs
Potency, selectivity, and ADME modulation by pyrazol-1-yl group
DEL or HTS hit follow-up
Bulkier heterocyclic 7-group on 3-(p-tolyl)-5-methyl core
Core tolerance to sterically differentiated 7-substitution
Computational docking and pharmacophore modeling
Distinct 3-(p-tolyl) and 7-(dimethylpyrazol-1-yl) pattern
Hinge-region engagement hypotheses via in silico docking
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